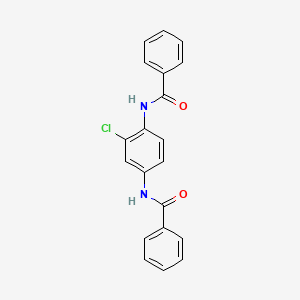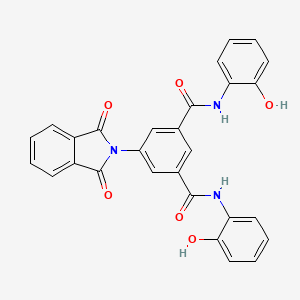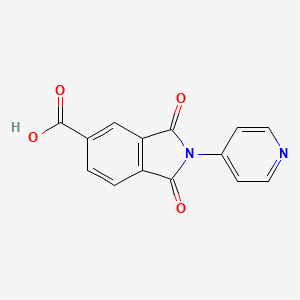
2-Chloro-1,4-dibenzamido benzene
概要
説明
2-Chloro-1,4-dibenzamido benzene is an organic compound with the molecular formula C20H15ClN2O2 and a molecular weight of 350.798 g/mol . It is also known by its IUPAC name, Benzene, 1,4-bis(benzoylamino)-2-chloro-. This compound is characterized by the presence of two benzamido groups and a chlorine atom attached to a benzene ring.
準備方法
The synthesis of 2-Chloro-1,4-dibenzamido benzene typically involves the reaction of 2-chloro-1,4-diaminobenzene with benzoyl chloride under suitable conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
2-chloro-1,4-diaminobenzene+2benzoyl chloride→2-Chloro-1,4-dibenzamido benzene+2HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
2-Chloro-1,4-dibenzamido benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The benzamido groups can undergo oxidation or reduction reactions, leading to the formation of corresponding amides or amines.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include halogens (e.g., Cl2, Br2), nitrating agents (e.g., HNO3/H2SO4), and reducing agents (e.g., LiAlH4, NaBH4). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
2-Chloro-1,4-dibenzamido benzene has several scientific research applications:
作用機序
The mechanism of action of 2-Chloro-1,4-dibenzamido benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The benzamido groups can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity . The chlorine atom may also participate in halogen bonding, further stabilizing the interaction with the target molecule .
類似化合物との比較
2-Chloro-1,4-dibenzamido benzene can be compared with other similar compounds, such as:
2-Chloro-1,4-dimethoxybenzene: Similar in structure but with methoxy groups instead of benzamido groups.
4-Fluoro-1,2-dimethoxybenzene: Contains a fluorine atom and methoxy groups, differing in both halogen and substituent groups.
2-Chloro-1-methoxy-4-nitrobenzene: Contains a nitro group and a methoxy group, differing in the nature of the substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of benzamido groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
N-(4-benzamido-3-chlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c21-17-13-16(22-19(24)14-7-3-1-4-8-14)11-12-18(17)23-20(25)15-9-5-2-6-10-15/h1-13H,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCDGWBCUYSRAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-[2,6-Bis[4-(1,3-dioxoisoindol-2-yl)phenyl]pyrimidin-4-yl]phenyl]isoindole-1,3-dione](/img/structure/B3826265.png)
![4-[4-(acetylamino)benzoyl]phthalic acid](/img/structure/B3826272.png)
![5-[(4-nitrobenzoyl)amino]-N,N'-bis(3-nitrophenyl)isophthalamide](/img/structure/B3826278.png)

![4-({2-[3-(3-{5-[(4-CARBOXYPHENYL)SULFONYL]-1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL}BENZOYL)PHENYL]-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL}SULFONYL)BENZOIC ACID](/img/structure/B3826299.png)
![N-[(5-chloro-2-thienyl)methyl]-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B3826306.png)




![4,4'-{1,4-phenylenebis[(3-oxo-1-propene-1,3-diyl)-3,1-phenyleneimino]}bis(4-oxobutanoic acid)](/img/structure/B3826377.png)
![(2E)-N-{4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-3-phenylprop-2-enamide](/img/structure/B3826383.png)

![N-[3-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-3-phenylacrylamide](/img/structure/B3826392.png)
